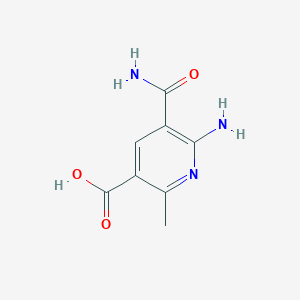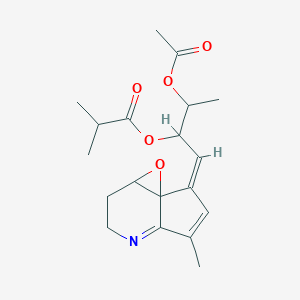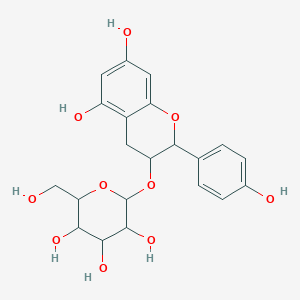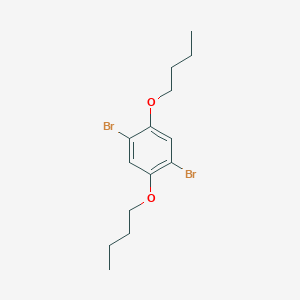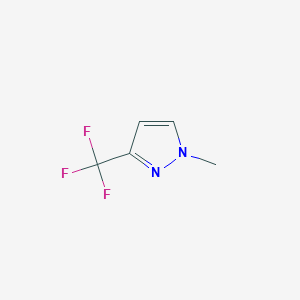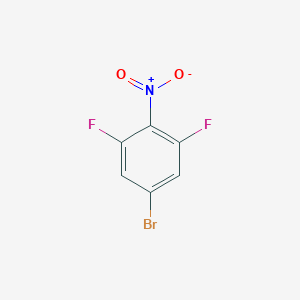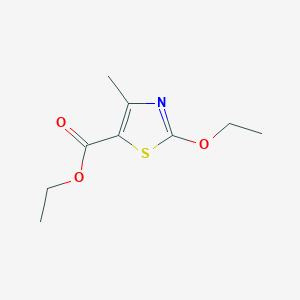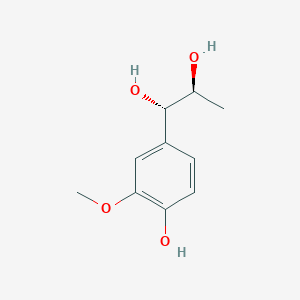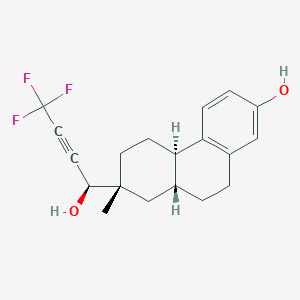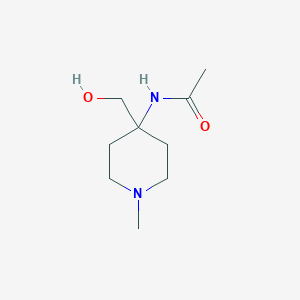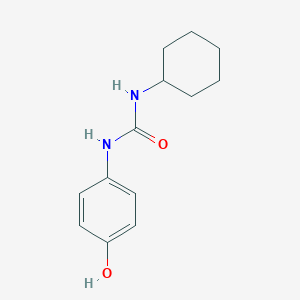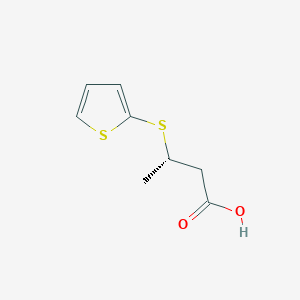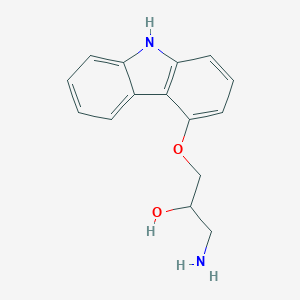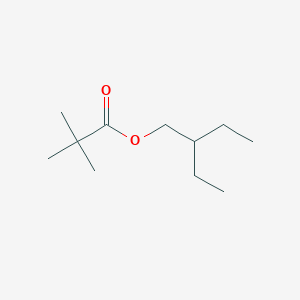![molecular formula C8H10N2O3 B137614 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 141509-41-3](/img/structure/B137614.png)
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, also known as MADD, is a novel compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. MADD is a spirocyclic compound that contains a fused oxazolidinone and piperazine ring system. The compound has shown promising results in various research studies, making it a potential candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is not well understood, but it is believed to be related to its unique chemical structure. The compound contains a spirocyclic ring system that may interact with biological targets in a specific manner. Further research is needed to fully elucidate the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione.
Effets Biochimiques Et Physiologiques
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound has also been shown to exhibit antifungal activity against various fungal strains. Additionally, 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit anticancer activity against various cancer cell lines. The compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is its unique chemical structure, which makes it a potential candidate for the development of new drugs. The compound has also shown promising results in various research studies, making it a potential candidate for further investigation. However, the limitations of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione include its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for the research of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. One potential area of investigation is the development of new drugs based on the chemical structure of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. Another potential area of investigation is the study of the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the discovery of new biological targets. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can be synthesized using various methods, including the reaction of 1,2-diamines with oxiranes, followed by the addition of an isocyanate. Another method involves the reaction of an amino alcohol with an isocyanate, followed by cyclization. The synthesis of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been extensively studied for its potential applications in various scientific fields. The compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
141509-41-3 |
|---|---|
Nom du produit |
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
4-methylidene-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5-2-3-13-8(5)7(12)9-4-6(11)10-8/h1-4H2,(H,9,12)(H,10,11) |
Clé InChI |
ZBRZMVHIVBOBNS-UHFFFAOYSA-N |
SMILES |
C=C1CCOC12C(=O)NCC(=O)N2 |
SMILES canonique |
C=C1CCOC12C(=O)NCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



